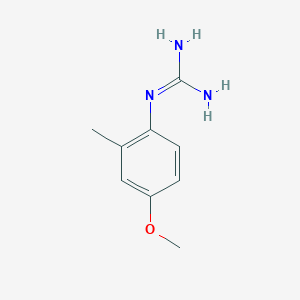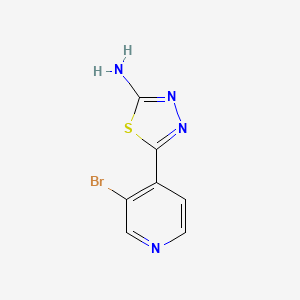
2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole is a heterocyclic aromatic compound that contains a thiadiazole ring fused with a pyridine ring
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common synthetic route involves the bromination of 2-amino-4-pyridine followed by cyclization with thiosemicarbazide to form the thiadiazole ring.
Condensation Reactions: Another method involves the condensation of 3-bromo-4-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure the formation of the desired product.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the bromine atom or the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, such as this compound with reduced bromine.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It can be used as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes.
Comparison with Similar Compounds
2-Amino-4-pyridyl-1,3,4-thiadiazole: Similar structure but lacks the bromine atom.
3-Bromo-4-pyridinecarboxylic acid: Similar pyridine ring but different functional group.
Uniqueness:
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C7H5BrN4S |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(3-bromopyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
LGKXUAXKKZCZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(S2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)
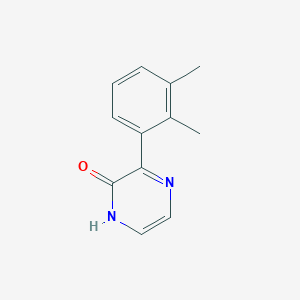
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
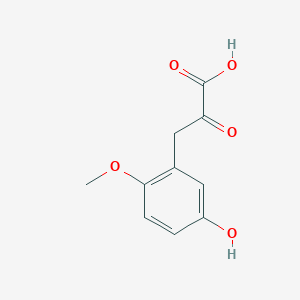
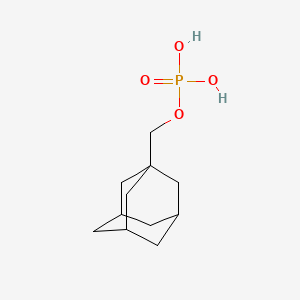

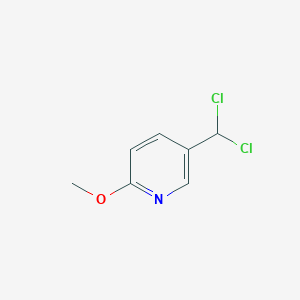

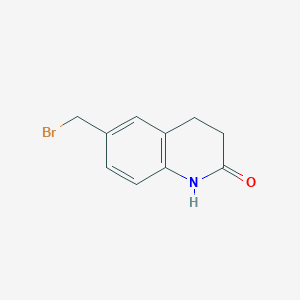
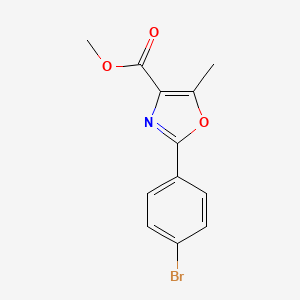
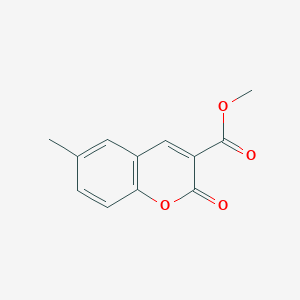
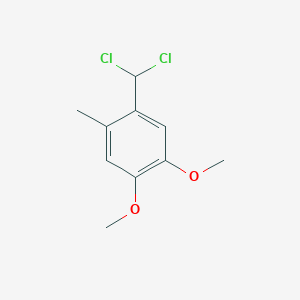
![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
